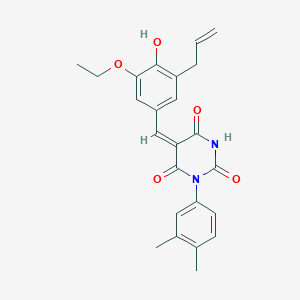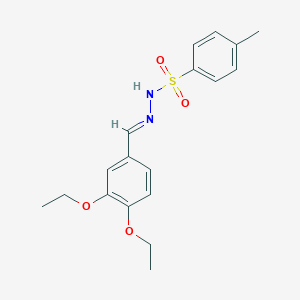![molecular formula C19H21N3O5S B5909256 N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMB or MMBZS and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MMB is not fully understood. However, it has been proposed that MMB exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways. MMB has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MMB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MMB can inhibit the activity of certain enzymes such as COX-2 and MMP-9. MMB has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that MMB can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMB in lab experiments is its high purity and stability. MMB can also be easily synthesized using a simple and cost-effective method. However, one of the limitations of using MMB in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on MMB. One of the potential applications of MMB is in the development of new drugs for the treatment of neurodegenerative diseases. MMB can also be studied further for its potential use as a herbicide and fungicide in agriculture. In material science, MMB can be studied for its potential use in the development of new materials with unique properties. Additionally, further studies can be conducted to understand the mechanism of action of MMB and its potential side effects.
Métodos De Síntesis
The synthesis of MMB involves the reaction of 4-(4-morpholinyl)-2-oxobutyraldehyde with 4-formylbenzenesulfonohydrazide in the presence of acetic acid. This reaction results in the formation of N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
MMB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MMB has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, MMB has been studied for its potential use as a herbicide and fungicide. In material science, MMB has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(22-10-12-26-13-11-22)15-27-17-8-6-16(7-9-17)14-20-21-28(24,25)18-4-2-1-3-5-18/h1-9,14,21H,10-13,15H2/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGTHZCSMKXHU-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)


![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)

![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)